(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride
CAS No.:
Cat. No.: VC20175177
Molecular Formula: C8H19ClN2O2
Molecular Weight: 210.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19ClN2O2 |
|---|---|
| Molecular Weight | 210.70 g/mol |
| IUPAC Name | 2-amino-6-(dimethylamino)hexanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2O2.ClH/c1-10(2)6-4-3-5-7(9)8(11)12;/h7H,3-6,9H2,1-2H3,(H,11,12);1H |
| Standard InChI Key | CRNNIVHOUZQLSF-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCCCC(C(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride belongs to the class of modified lysine derivatives, featuring an (S)-configuration at the α-carbon and a dimethylamino moiety at the ε-position. The compound’s chiral center confers stereospecific interactions in biological systems, while the dimethylamino group enhances its solubility in polar solvents . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.70 g/mol |
| Chirality | (S)-configuration |
| Solubility | High in water, methanol |
| Stability | Sensitive to pH and temperature |
The hydrochloride salt form improves crystallinity and storage stability, making it preferable for laboratory use. Comparative analyses with related compounds, such as lysine and N,N-Dimethylglycine hydrochloride, highlight its distinct electronic profile due to the elongated carbon chain and tertiary amine group .
Synthesis and Optimization Strategies
The synthesis of (S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride involves multi-step organic reactions, emphasizing protective group chemistry and stereochemical control. A representative pathway includes:
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Protection of the α-Amino Group: Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are introduced to prevent unwanted side reactions.
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Introduction of the Dimethylamino Group: Hexanoic acid precursors undergo reductive amination with dimethylamine, often using sodium cyanoborohydride or lithium diisopropylamide as reducing agents .
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Deprotection and Hydrochloride Formation: Acidic cleavage of protective groups yields the free amino acid, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Critical reaction parameters include solvent selection (tetrahydrofuran or methanol), temperature control (-78°C to 45°C), and stoichiometric precision to achieve yields exceeding 70%. Industrial-scale production employs continuous flow reactors to enhance efficiency, though challenges persist in minimizing racemization during large-scale synthesis .
Chemical Reactivity and Functional Modifications
The compound participates in diverse chemical reactions, leveraging its amino and carboxylic acid functionalities:
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Oxidation: Treatment with potassium permanganate () oxidizes the tertiary amine to a nitro group, though this reaction requires stringent pH control to avoid decomposition.
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Reduction: Lithium aluminum hydride () reduces the carboxylic acid to a primary alcohol, enabling downstream derivatization for prodrug synthesis.
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Peptide Coupling: Carbodiimide-mediated reactions facilitate its incorporation into peptide chains, enhancing bioavailability in therapeutic agents .
These reactions underscore its versatility as a building block in organic synthesis, though the dimethylamino group’s steric bulk occasionally necessitates tailored reaction conditions .
Biological Activity and Mechanistic Insights
(S)-2-Amino-6-(dimethylamino)hexanoic acid hydrochloride exhibits broad biological activity, primarily through enzyme modulation and metabolic pathway regulation:
Enzymatic Interactions
As a substrate for lysine methyltransferases, it aids in studying post-translational modifications of histones and non-histone proteins . Methylation at the ε-position influences chromatin remodeling and gene expression, with implications for epigenetic therapy development .
Cognitive and Metabolic Effects
Preliminary studies suggest its role in enhancing cognitive function via G protein-coupled receptor activation, though mechanistic details remain under investigation. In pancreatic β-cells, it modulates insulin secretion by altering intracellular calcium flux, highlighting potential applications in diabetes management .
Cell Culture Applications
Incorporated into growth media, it promotes stem cell differentiation and cancer cell proliferation, serving as a tool for oncological and regenerative medicine research .
Industrial and Pharmaceutical Applications
The compound’s scalability in synthesis and low cytotoxicity (LD > 2000 mg/kg in rodents) make it a viable candidate for preclinical development .
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